molecular formula C18H20F2N2O4S2 B3475411 N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide

Cat. No.: B3475411
M. Wt: 430.5 g/mol
InChI Key: DNPWATBJAIBJGE-UHFFFAOYSA-N
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Description

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a sulfonamide group, and difluoromethyl and methyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. One common approach is to start with a suitable aromatic precursor, followed by functionalization to introduce the pyrrolidine and sulfonamide groups. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrrolidine-containing molecules. Examples include:

  • N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
  • N-(difluoromethyl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide

Uniqueness

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide is unique due to the presence of both difluoromethyl and pyrrolidine groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-(difluoromethyl)-4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O4S2/c1-14-4-8-17(9-5-14)28(25,26)22(18(19)20)15-6-10-16(11-7-15)27(23,24)21-12-2-3-13-21/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPWATBJAIBJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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